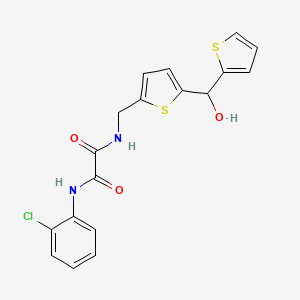

N1-(2-chlorophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide

Description

Historical Context and Research Development

The exploration of oxalamide derivatives began in the mid-20th century, driven by their modular structure and adaptability in drug design. Early work focused on symmetric oxalamides, but the discovery of unsymmetrical variants in the 2010s marked a paradigm shift. The target compound emerged from efforts to combine halogenated aromatics with heterocyclic thiophene systems, aiming to enhance binding affinity and metabolic stability. A pivotal advancement was the development of one-pot synthesis methods using dichloroacetamide and amine/amide precursors, which simplified the production of unsymmetrical oxalamides like this compound. For instance, the base-promoted triple cleavage of CCl2Br in the presence of CBr4 enabled efficient formation of C–O/C–N bonds, reducing synthetic steps and improving yields.

Key milestones include:

- 2013 : Initial synthesis of related hydroxythiophene-oxalamide hybrids, demonstrating improved solubility over purely aromatic analogs.

- 2022 : Mechanistic studies on oxalamide-bridged ferrocenes revealed conformational flexibility critical for biological activity, indirectly informing design principles for this compound.

- 2024 : Adoption of continuous-flow systems for gram-scale production, addressing industrial scalability challenges.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic integration of heterocycles in drug design. The 2-chlorophenyl group introduces electron-withdrawing effects that polarize the oxalamide backbone, while the hydroxythiophene-thiophene moiety provides π-stacking capabilities essential for target engagement. Such features align with trends in developing kinase inhibitors and protease modulators, where heteroaromatic systems improve selectivity.

The thiophene rings’ sulfur atoms participate in hydrogen bonding and van der Waals interactions, as evidenced by similar compounds showing inhibition of tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). Additionally, the hydroxy group at the thiophene-methyl position introduces a site for metabolic conjugation, potentially mitigating toxicity – a common issue with purely hydrophobic analogs.

Taxonomic Position within Oxalamide Derivative Research

Taxonomically, this compound belongs to the N1-aryl-N2-heteroarylmethyl oxalamide subclass, distinguished by its dual heterocyclic systems. The table below contrasts its features with prominent analogs:

Notably, the target compound’s hydroxythiophene group differentiates it from methoxy- or carbonyl-bearing analogs, offering unique hydrogen-bonding potential. Its chlorine atom enhances lipophilicity compared to non-halogenated derivatives, potentially improving blood-brain barrier penetration.

Current Research Landscape and Priorities

Recent studies focus on three areas:

- Synthetic Optimization : Building upon one-pot methodologies, researchers aim to reduce reaction times below 2 hours while maintaining yields >85%. Catalyst systems involving Pd/Cu bimetallic complexes are under exploration to enhance regioselectivity during thiophene functionalization.

- Biological Screening : Preliminary assays indicate low micromolar activity against MCF7 breast cancer cells, though exact targets remain uncharacterized. Comparative studies with ferrocene-oxalamide hybrids suggest apoptosis induction via caspase-3 activation.

- Computational Modeling : Density functional theory (DFT) analyses predict strong binding to the ATP pocket of EGFR kinase (ΔG = -9.2 kcal/mol), driven by thiophene-Cl interactions with Lys745 and Asp855 residues.

Priorities for 2025–2030 include:

- Resolving the crystal structure to guide structure-activity relationship (SAR) studies.

- Developing deuterated analogs to probe metabolic pathways.

- Evaluating synergistic effects with checkpoint inhibitors in immuno-oncology models.

Properties

IUPAC Name |

N'-(2-chlorophenyl)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3S2/c19-12-4-1-2-5-13(12)21-18(24)17(23)20-10-11-7-8-15(26-11)16(22)14-6-3-9-25-14/h1-9,16,22H,10H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYPHYPDSFIDOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N1-(2-chlorophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide, commonly referred to as compound 1, is a synthetic organic compound with notable biological activity. This compound features a complex structure that includes a chlorophenyl moiety, oxalamide functional group, and thiophene rings, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H15ClN2O3S2, with a molecular weight of approximately 406.9 g/mol. The presence of the oxalamide group is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H15ClN2O3S2 |

| Molecular Weight | 406.9 g/mol |

| CAS Number | 1421494-59-8 |

Antimicrobial Properties

Research indicates that compounds containing thiophene and oxalamide groups exhibit various antimicrobial activities. Preliminary studies on similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have demonstrated significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating potent effects against pathogens such as Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. The oxalamide moiety may facilitate binding to enzymatic sites or receptor sites involved in cellular signaling pathways, thereby modulating various biological processes. This interaction is crucial for its potential therapeutic applications.

Case Studies

- In vitro Studies : A series of in vitro studies have been conducted to assess the cytotoxicity and selectivity of this compound against cancer cell lines. Results indicated that this compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- Comparative Analysis : Comparative studies with structurally related compounds have shown that this compound has enhanced biological activity due to the synergistic effects of its constituent moieties .

Pharmacological Applications

The unique structure of this compound positions it as a candidate for further development in therapeutic areas including:

- Anticancer agents : Due to its selective cytotoxicity.

- Antimicrobial agents : Effective against various bacterial strains.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with oxalamide structures exhibit significant anticancer properties. N1-(2-chlorophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. The presence of thiophene and chlorophenyl groups enhances its bioactivity by interacting with specific molecular targets involved in cancer proliferation.

Neuroprotective Effects

The compound's potential neuroprotective effects have been investigated, particularly regarding its ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases like Parkinson's. Studies have shown that similar compounds with thiophene moieties can selectively inhibit MAO-B, suggesting that this compound may also possess this property, making it a candidate for further research in neuroprotection and treatment of neurodegenerative disorders .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly as a model to understand the interactions between heterocyclic compounds and enzymes. Its structure allows researchers to explore how modifications can enhance or reduce inhibitory effects on specific enzymes, aiding in the design of more effective inhibitors for therapeutic use.

Antimicrobial Properties

Initial studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. The incorporation of thiophene rings is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate bacterial membranes .

Polymer Chemistry

The oxalamide structure can be utilized in polymer synthesis, where it may serve as a monomer or cross-linking agent to create new materials with desirable mechanical properties. Research into polymers derived from similar oxalamide compounds has shown promise in developing materials with enhanced thermal stability and mechanical strength.

Nanotechnology

In nanotechnology, the compound's unique structural features may facilitate its use in creating nanocarriers for drug delivery systems. By functionalizing nanoparticles with this compound, researchers can improve the targeting and release profiles of therapeutic agents, enhancing their efficacy while minimizing side effects.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related analogs from the provided evidence. Key parameters include molecular weight, substituents, biological activity, and physicochemical properties.

*Calculated based on molecular formula.

Key Structural and Functional Comparisons:

Core Scaffold :

- The target compound and compounds share the oxalamide backbone, critical for hydrogen bonding with biological targets like HIV envelope proteins . In contrast, and compounds use thioxoacetamide or simple acetamide cores, which may prioritize different targets (e.g., bacterial enzymes) .

Substituent Effects: Chlorophenyl Position: The target compound’s 2-chlorophenyl group creates steric hindrance compared to the 4-chlorophenyl in compounds. This may alter binding pocket interactions in antiviral applications . Heterocyclic Moieties: Thiophene rings in the target compound offer distinct electronic profiles (lower aromaticity, higher solubility) versus thiazole in and .

Physicochemical Properties: Solubility: The hydroxymethyl group in the target compound likely increases aqueous solubility compared to ’s acetylpiperidinyl (lipophilic) or ’s non-polar dichlorophenyl . Crystallinity: ’s acetamide derivative forms stable crystals via N–H⋯N hydrogen bonds, whereas the target compound’s bis-thiophene structure may reduce crystallinity, necessitating formulation optimization .

Biological Activity: compounds exhibit confirmed antiviral activity against HIV, attributed to their oxalamide core and heterocyclic substituents. The target compound’s thiophene-hydroxymethyl group may enhance binding to similar viral entry proteins but requires empirical validation .

Research Findings and Gaps

- Synthesis : The target compound can likely be synthesized via carbodiimide-mediated coupling (as in ), but yields may vary due to steric effects from the bis-thiophene moiety .

- Activity Prediction : Molecular docking studies are needed to compare the target compound’s binding affinity with ’s HIV inhibitors.

- Safety Profile : Unlike ’s food-additive oxalamides, the target compound’s chlorophenyl and thiophene groups may require toxicity screening .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N1-(2-chlorophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide?

- Methodology : The synthesis typically involves three stages:

Thiophene Functionalization : Friedel-Crafts acylation introduces substituents to the thiophene ring using acyl chlorides (e.g., thiophene-2-carbonyl chloride) under anhydrous conditions .

Intermediate Coupling : Hydroxy(thiophen-2-yl)methyl groups are attached via nucleophilic substitution or condensation reactions.

Oxalamide Formation : Reacting intermediates with oxalyl chloride in dichloromethane forms the oxalamide linkage. Purification via recrystallization or chromatography is critical for high yield (>80%) and purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to verify substituent positions and connectivity, particularly focusing on the oxalamide carbonyl signals (~165–170 ppm) and thiophene proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction (using SHELX or WinGX) resolves bond lengths and angles, especially in cases of stereochemical ambiguity .

Q. What are the common chemical reactions this compound undergoes?

- Reactivity Profile :

- Oxidation : Thiophene rings can be oxidized to sulfoxides/sulfones using mCPBA or HO, altering electronic properties .

- Reduction : The oxalamide group is reducible to amines via LiAlH, enabling derivatization for biological studies .

- Electrophilic Substitution : Thiophene rings undergo halogenation or nitration under mild acidic conditions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or predict reactivity?

- Density Functional Theory (DFT) :

- Use B3LYP/6-31G(d) to model reaction pathways (e.g., oxalamide bond formation energy barriers) and predict regioselectivity in electrophilic substitutions .

- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiophene rings .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Case Study : If -NMR shows unexpected multiplicity for thiophene protons:

Variable Temperature NMR : Assess rotational barriers in the oxalamide group, which may cause dynamic effects .

COSY/NOESY : Identify through-space coupling or confirm stereochemical assignments .

Crystallographic Validation : Compare experimental vs. DFT-predicted geometries to rule out conformational isomers .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Process Optimization :

- Catalysis : Employ Lewis acids (e.g., AlCl) to accelerate Friedel-Crafts acylation while minimizing side reactions .

- Flow Chemistry : Continuous flow systems enhance mixing and thermal control during exothermic steps (e.g., oxalyl chloride reactions) .

- In-line Analytics : Use FTIR or HPLC to monitor intermediates in real time and adjust reaction parameters dynamically .

Q. How to evaluate the compound’s potential as a kinase inhibitor or metalloenzyme modulator?

- Biological Assay Design :

Kinase Profiling : Use fluorescence-based ADP-Glo™ assays to screen against a panel of kinases (e.g., EGFR, VEGFR).

Metal Chelation Studies : Conduct UV-vis titration with transition metals (e.g., Cu, Zn) to identify binding stoichiometry and affinity. Reference thiophene-containing analogs show enhanced chelation due to sulfur lone pairs .

Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets, prioritizing residues (e.g., hinge region) for mutagenesis validation .

Data Contradiction Analysis

Q. Discrepancies in reported vs. experimental melting points: How to troubleshoot?

- Root Causes :

- Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. DMSO/water) to isolate stable polymorphs .

- Impurity Effects : Use DSC/TGA to distinguish melting/decomposition events. Purity ≥98% is required for reliable mp data .

- Validation : Cross-check with IR spectroscopy—polymorphs exhibit distinct carbonyl stretching frequencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.